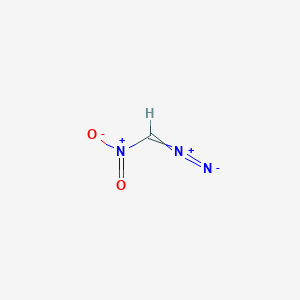

Diazo(nitro)methane

Description

Structure

3D Structure

Properties

CAS No. |

13994-39-3 |

|---|---|

Molecular Formula |

CHN3O2 |

Molecular Weight |

87.04 g/mol |

IUPAC Name |

diazo(nitro)methane |

InChI |

InChI=1S/CHN3O2/c2-3-1-4(5)6/h1H |

InChI Key |

VDDURTNWOZYFOB-UHFFFAOYSA-N |

SMILES |

C(=[N+]=[N-])[N+](=O)[O-] |

Canonical SMILES |

C(=[N+]=[N-])[N+](=O)[O-] |

Synonyms |

Diazo(nitro)methane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diazo Nitro Methane and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation in Diazo(nitro)methane Synthesis

The creation of the diazo group is a cornerstone of synthesizing this compound. Various methods have been developed to introduce this functionality, each with its own set of advantages and applications.

Diazo Transfer Reactions with Sulfonyl Azides

Diazo transfer reactions represent a powerful and widely used method for the synthesis of diazo compounds. wikipedia.org This approach involves the reaction of a compound with an active methylene (B1212753) group, positioned between two electron-withdrawing groups, with a sulfonyl azide (B81097) in the presence of a base. wikipedia.orgorgsyn.org While direct diazo transfer to simple ketones is often not feasible, a two-step "deformylative diazo transfer" strategy can be employed. orgsyn.orgorgsyn.org This involves the initial formylation of the ketone, followed by treatment with a sulfonyl azide reagent. orgsyn.orgorgsyn.org

Historically, tosyl azide was the reagent of choice; however, modern methodologies often utilize other sulfonyl azides like methanesulfonyl azide, p-acetamidobenzenesulfonyl azide, and imidazole-1-sulfonyl azide, which can be safer and lead to easier purification of the diazo product. wikipedia.orgorgsyn.org The selection of the sulfonyl azide and base, such as triethylamine (B128534) or DBU, can significantly influence the reaction's success. wikipedia.orgorgsyn.org For instance, in some cases, p-nitrobenzenesulfonyl azide has been shown to be an effective diazo transfer reagent. orgsyn.org

In the context of this compound synthesis, a potential pathway involves the use of a nitro-containing substrate. For example, a compound like nitroacetic acid could theoretically react with a sulfonyl azide to form this compound.

Table 1: Common Reagents in Diazo Transfer Reactions

| Reagent Type | Examples | Role |

| Sulfonyl Azides | Tosyl azide, Methanesulfonyl azide, p-Nitrobenzenesulfonyl azide, Imidazole-1-sulfonyl azide | Diazo group source |

| Bases | Triethylamine, DBU | Promotes the reaction |

| Substrates | Compounds with active methylene groups (e.g., β-dicarbonyls, nitroacetic acid) | Carbon backbone for the diazo compound |

Functionalization of Pre-existing Diazo Compounds

An alternative strategy for synthesizing complex diazo compounds is the functionalization of a pre-existing diazo molecule. wikipedia.org This approach can involve electrophilic substitution reactions. A classic example is the acylation of diazomethane (B1218177) with an acyl halide, a key step in the Arndt-Eistert synthesis. wikipedia.org

However, this method has its limitations. For instance, the acylation of diazomethane with α,β-unsaturated acid chlorides is often unsuccessful due to competing dipolar cycloaddition reactions. orgsyn.orgorgsyn.org In the synthesis of this compound, this could hypothetically involve the introduction of a nitro group onto a simpler diazo compound. The success of such a reaction would depend on managing the reactivity of both the diazo compound and the nitrating agent to avoid unwanted side reactions.

Utilizing Nitrous Oxide as a Diazo Transfer Reagent

Recent advancements have identified nitrous oxide (N₂O), commonly known as laughing gas, as a potential diazo transfer reagent. rsc.orgnih.govresearchgate.net While traditionally used as an oxygen atom transfer reagent, N₂O can be chemically activated to transfer a diazo group. rsc.orgnih.govresearchgate.net This emerging methodology offers a novel and potentially more sustainable route to diazo compounds.

The activation of N₂O can be achieved through various means, including the use of N-heterocyclic carbenes (NHCs) or frustrated Lewis pairs (FLPs). rsc.org These activated N₂O adducts can then participate in reactions to form diazo compounds. rsc.orgnih.govresearchgate.net Although still a developing area, the use of N₂O presents an intriguing possibility for the synthesis of this compound and other diazo derivatives, potentially offering a safer and more environmentally benign alternative to traditional methods. epfl.ch

Approaches for Incorporating the Nitro Moiety in Diazo Compounds

The introduction of the nitro group is the second critical step in the synthesis of this compound. This can be achieved either by nitrating a suitable diazo precursor or by utilizing a nitro-containing building block.

Nitration of Diazo Precursors

The direct nitration of a diazo compound or its precursor is a conceptually straightforward approach to introduce the nitro group. For instance, nitrodiazomethanes containing an additional electron-withdrawing group have been synthesized by the nitration of the corresponding diazomethane derivatives with dinitrogen pentoxide. researchgate.net This method highlights the feasibility of introducing a nitro group into a molecule that already contains the diazo functionality.

Another potential route could involve the nitration of a precursor to the diazo compound. For example, a compound like 2-amino-3-ethoxycarbonylpyrrolo[2,3-c]pyridine can be diazotized to form the corresponding diazonium ion, which can then undergo further reactions. researchgate.net While not a direct nitration of a diazo compound, this illustrates the principle of modifying a precursor before the final formation of the diazo group.

Mechanistic Investigations of Diazo Nitro Methane Reactivity

Pathways Involving Metal Carbenoid Intermediates

Transition metal catalysts, notably those based on rhodium and copper, are instrumental in modulating the reactivity of diazo compounds. They facilitate the controlled decomposition of diazo(nitro)methane to form a metal-associated carbene, or carbenoid, intermediate. This intermediate is more stable and selective than the free carbene, enabling a range of synthetically useful transformations. The general mechanism involves the coordination of the diazo compound to the metal center, followed by the extrusion of dinitrogen gas to generate the metal carbenoid.

Rhodium(II) complexes, particularly dirhodium(II) carboxylates like rhodium(II) acetate (B1210297) and rhodium(II) octanoate, are highly effective catalysts for carbene transfer reactions from diazo compounds. mdpi.comnih.gov In the case of diazo compounds bearing an electron-withdrawing nitro group, such as α-nitro-α-diazo carbonyl compounds, rhodium(II) catalysts facilitate the formation of rhodium-bound carbenes. mdpi.com These carbenoids are electrophilic and can undergo various subsequent reactions, most notably cyclopropanation of alkenes. mdpi.comacs.org

The reaction of a rhodium carbenoid derived from a nitro-substituted diazo compound with an alkene proceeds to form a nitro-functionalized cyclopropane (B1198618). The use of chiral rhodium catalysts can induce enantioselectivity in the cyclopropanation product. mdpi.com For instance, enantioselective cyclopropanation of styrene (B11656) with α-nitro-α-diazo carbonyl compounds has been achieved using chiral rhodium catalysts, yielding cyclopropanyl nitro esters with moderate enantioselectivities. mdpi.comresearchgate.net The mechanism is believed to involve the approach of the alkene to the rhodium carbenoid, followed by the concerted formation of the two new carbon-carbon bonds of the cyclopropane ring.

Illustrative Rhodium-Catalyzed Cyclopropanation Data

| Catalyst | Alkene | Diazo Compound Type | Yield (%) | Diastereomeric Ratio (E/Z) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|---|

| Chiral Rh(II) | Styrene | α-nitro-α-diazo carbonyl | up to 74 | up to 84:16 | up to 30 | mdpi.comresearchgate.net |

This table presents representative data for rhodium-catalyzed reactions of related α-nitro-α-diazo compounds to illustrate the typical outcomes of such transformations.

Copper catalysts, particularly copper(I) and copper(II) complexes, have a long history in promoting carbene transfer reactions from diazo compounds and are often a more economical alternative to rhodium catalysts. researchgate.netrsc.org Copper-catalyzed reactions of diazo compounds generate copper carbene intermediates that can participate in a wide array of transformations. researchgate.net The generation of copper carbenes from α-nitro-α-diazo carbonyl compounds has been successfully applied in enantioselective cyclopropanation reactions. researchgate.net

The use of copper complexes with chiral ligands, such as bisoxazoline (Box) ligands, has proven to be particularly effective, delivering excellent yields and high levels of diastereo- and enantioselectivity in the formation of cyclopropanyl nitro esters. researchgate.net In these reactions, the copper catalyst activates the diazo compound to form a copper-carbene intermediate, which then reacts with an alkene to furnish the cyclopropane product. The high degree of stereocontrol is attributed to the well-defined chiral environment created by the ligand around the copper center.

The structure of the metal catalyst, especially the nature of its ligands, plays a pivotal role in determining the reactivity and selectivity of the resulting metal carbenoid. u-tokyo.ac.jp For rhodium(II)-catalyzed reactions, the carboxylate or other bridging ligands significantly influence the electrophilicity and steric environment of the carbene center. Chiral ligands with bulky groups can effectively shield one face of the carbenoid, leading to high enantioselectivity in reactions like cyclopropanation. acs.org The electronic properties of the ligands also modulate the reactivity of the catalyst, with more electron-donating ligands generally leading to a more reactive catalyst for diazo decomposition.

Similarly, in copper catalysis, the choice of ligand is crucial for achieving high selectivity. nih.gov Chiral bisoxazoline (Box) ligands are widely used and have been shown to be highly effective in inducing enantioselectivity in copper-catalyzed cyclopropanation reactions with nitro-substituted diazo compounds. researchgate.net The steric bulk and electronic nature of the substituents on the Box ligand can be fine-tuned to optimize the stereochemical outcome for a given substrate. The interplay between the metal, the ligand, and the diazo compound's substituents dictates the trajectory of the reaction and the stereochemistry of the final product.

Copper-Catalyzed Carbene Generation

Cycloaddition Reaction Mechanisms

This compound, as a 1,3-dipole, can participate in cycloaddition reactions with various unsaturated systems. The presence of the electron-withdrawing nitro group significantly influences its reactivity in these transformations.

Diazo compounds are well-known to undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes and alkynes, to furnish five-membered heterocyclic rings. researchgate.netuzh.ch In the case of this compound, the nitro group acts as a strong electron-withdrawing substituent. This enhances the electrophilic character of the diazo carbon, making it more reactive towards electron-rich unsaturated substrates.

The reaction of this compound with an alkene, for example, would lead to the formation of a pyrazoline ring, which can potentially tautomerize or be oxidized to the more stable pyrazole (B372694). Similarly, its reaction with an alkyne would directly yield a pyrazole. These cycloadditions are valuable for the construction of nitrogen-containing heterocycles. researchgate.net The reaction is generally believed to proceed through a concerted mechanism, although stepwise pathways can also operate depending on the specific reactants and conditions. researchgate.net

Examples of [3+2] Cycloaddition Products

| Diazo Compound Type | Unsaturated Substrate | Product Type | Reference |

|---|---|---|---|

| This compound | Electron-rich Alkene | Nitropyrazoline | |

| Diaryldiazomethanes | Dicyanobutenedioates | Dihydropyrazole | researchgate.net |

| Diazoindene | Methyl propiolate | Pyrazoloquinoline | cdnsciencepub.com |

This table provides examples of product types from [3+2] cycloaddition reactions involving various diazo compounds to illustrate the scope of this reaction class.

The regio- and stereoselectivity of the [3+2] cycloaddition reactions of this compound are governed by both electronic and steric factors, consistent with the principles of frontier molecular orbital (FMO) theory. mdpi.com The regioselectivity is determined by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. For the reaction of the electrophilic this compound with an electron-rich alkene, the primary interaction is between the LUMO of the diazo compound and the HOMO of the alkene. This generally leads to the formation of a specific regioisomer where the carbon atom of the diazo compound bonds to the more nucleophilic carbon of the alkene.

The stereoselectivity of the cycloaddition is also a critical aspect. For concerted cycloadditions, the stereochemistry of the alkene is typically retained in the product. mdpi.com The approach of the two reactants can occur in two main stereochemical pathways, endo or exo, leading to different diastereomers. The preferred pathway is often dictated by minimizing steric repulsion between the substituents on the diazo compound and the alkene in the transition state. Theoretical calculations, such as density functional theory (DFT), are often employed to rationalize and predict the observed regio- and stereochemical outcomes of these cycloaddition reactions. researchgate.netmdpi.com

[3+2] Cycloadditions with Unsaturated Substrates

Insertion Reactions

The insertion of carbenes derived from diazo compounds into O-H bonds is a fundamental transformation in organic synthesis. For α-nitro-α-diazocarbonyl compounds, which are structurally related to this compound, this reaction provides a direct route to novel α-nitro-α-alkoxy carbonyl derivatives. researchgate.net The reaction is typically catalyzed by metal complexes, although metal-free Brønsted acid catalysis has also been developed. researchgate.netrsc.org

In a metal-catalyzed cycle, the diazo compound reacts with a metal catalyst, such as a rhodium(II) complex, to extrude dinitrogen (N₂) and form a highly reactive metal-carbene intermediate. researchgate.netrsc.org This electrophilic carbene is then intercepted by an alcohol or water, proceeding through an oxonium ylide intermediate. A subsequent proton transfer from the oxygen to the carbene carbon yields the final α-alkoxy or α-hydroxy product. rsc.org

Research on ethyl nitrodiazoacetate, a model for α-nitro-α-diazocarbonyl reactivity, has shown that rhodium catalysts are effective for this transformation. researchgate.net Furthermore, studies have expanded the scope to include solvent-free O-H insertion reactions using an eco-friendly, recyclable silica-supported perchloric acid (HClO₄) catalyst. rsc.org This Brønsted acid-catalyzed approach avoids the use of metals and proceeds by protonating the diazo compound, which facilitates the loss of N₂ and subsequent reaction with an alcohol. rsc.org The reaction is efficient, often completed within an hour at room temperature, and provides good to excellent yields of the insertion products. rsc.org

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the diazo compound and the intermediate carbene. This influence is a key area of mechanistic investigation.

Table 1: Catalysts for O-H Insertion Reactions of Diazo Compounds

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Metal Catalyst | Dirhodium(II) acetate | Traditional, highly efficient for carbene transfer. | researchgate.net |

| Metal Catalyst | Indium triflate | Mild and efficient Lewis acid for reactions with α-diazo ketones. | researchgate.net |

| Brønsted Acid | Silica-supported HClO₄ | Metal-free, eco-friendly, recyclable, effective under solvent-free conditions. | rsc.org |

Transition metal-catalyzed insertion reactions of diazo compounds into C-H and N-H bonds are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. sioc-journal.cnrsc.org These reactions proceed via the in-situ generation of a metal carbene intermediate upon the reaction of the diazo compound with a transition metal catalyst. dicp.ac.cnresearchgate.net A variety of metals, including rhodium, copper, iron, and silver, have been shown to effectively catalyze these transformations. dicp.ac.cniastate.eduresearchgate.net

N-H Insertion: The insertion of carbenes into the N-H bonds of amines and amides is an efficient route for C-N bond formation. sioc-journal.cn Iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl) has been identified as a particularly efficient catalyst for the N-H insertion of ethyl diazoacetate into a wide range of aliphatic and aromatic amines, with yields often exceeding 90%. iastate.edu The mechanism involves the formation of an iron-carbene, which then reacts with the amine. iastate.edu Steric hindrance can affect the reaction's success; for instance, insertion into the highly hindered 2,2,6,6-tetramethylpiperidine (B32323) is not observed. iastate.edu For primary amines, a second insertion can occur with the addition of another equivalent of the diazo reagent. iastate.edu Ruthenium and copper complexes are also competent catalysts for this transformation, though sometimes requiring longer reaction times or affording lower yields compared to the most effective iron porphyrin systems. iastate.edu

C-H Insertion: The direct functionalization of C-H bonds, including those in unactivated alkanes, is a significant goal in synthetic chemistry. rsc.org Metal carbenes generated from diazo compounds are reactive intermediates capable of inserting into C(sp³)–H, C(sp²)–H, and C(sp)–H bonds. rsc.orgdicp.ac.cn The general mechanism involves the formation of the metal carbene, which then undergoes what is often described as a concerted insertion into the C-H bond, though stepwise pathways involving hydride abstraction and recombination are also considered. dicp.ac.cn The electronic properties of the diazo compound, modulated by substituents like the nitro group, are critical. Acceptor/acceptor diazo compounds, such as those bearing a nitro group, generate more electrophilic carbenes. dicp.ac.cn Silver and copper complexes with specialized ligands have been developed to catalyze the C-H functionalization of light alkanes like methane (B114726) in supercritical carbon dioxide. dicp.ac.cn

Table 2: Selected Transition Metal Catalysts for Insertion Reactions

| Reaction Type | Catalyst | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|

| N-H Insertion | Fe(TPP)Cl | Aniline, Piperidine | High yields (up to 97%) at ambient temperature. | iastate.edu |

| N-H Insertion | Ruthenium Porphyrin | Various amines | Longer reaction times (2-18 h) and lower yields (63-81%) compared to Fe(TPP)Cl. | iastate.edu |

| C-H Insertion | Ag(I) complexes | Methane | Catalyzed carbene insertion into methane in supercritical CO₂. | dicp.ac.cn |

| C-H Insertion | Rhodium(II) salts | Alkanes, Aromatics | Widely used for intramolecular C-H insertion to form heterocyclic systems. | mdpi.com |

O-H Insertion Reactions

Other Reactive Transformations and Intermediate Generation

The thermal stability and decomposition pathways of diazo compounds are of critical importance, particularly for energetic materials containing both diazo and nitro functionalities. mdpi.comacs.org The decomposition of this compound is expected to be highly exothermic. The primary step in the thermal decomposition of most diazo compounds is the extrusion of molecular nitrogen (N₂), a very stable molecule, which provides a strong thermodynamic driving force for the reaction. mdpi.comwikipedia.org This process generates a highly reactive carbene intermediate.

Theoretical studies on nitromethane (B149229) suggest that the initial bond cleavage is a critical step in its decomposition. bibliotekanauki.pl Two primary fission pathways are considered: homolysis of the C–NO₂ bond and, in the presence of its aci-form tautomer, homolysis of the N–OH bond. bibliotekanauki.pl For this compound, the decomposition is likely initiated by the cleavage of the C–N₂ bond to release nitrogen gas and form nitrocarbene. This nitrocarbene is a key intermediate that can undergo further reactions. The presence of the nitro group is known to significantly affect the stability and subsequent reactivity of the resulting carbene. Experimental techniques such as Differential Scanning Calorimetry (DSC) are used to quantify the enthalpy of decomposition and determine thermal stability parameters. acs.org

Diazo compounds and their derived carbenes are known to undergo a variety of rearrangement reactions. One of the most well-known is the Wolff rearrangement of α-diazoketones, which proceeds via a ketene (B1206846) intermediate to form carboxylic acid derivatives. masterorganicchemistry.commsu.edu

For this compound, the corresponding nitrocarbene intermediate generated upon nitrogen loss can also participate in rearrangements. Mechanistic elucidation often relies on a combination of experimental studies, such as product analysis and isotopic labeling, and computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.net

In related systems, such as nitropyrazolines, thermal decomposition can lead to molecular rearrangement. For example, the decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline in solution proceeds via an unexpected HCl extrusion, while decomposition in the molten state involves fragmentation into diphenyldiazomethane and a nitroalkene. mdpi.com This highlights how reaction conditions can dictate the mechanistic pathway.

Computational studies have been employed to understand rearrangement processes involving nitro groups, such as the Nef reaction, which converts a primary or secondary nitroalkane into a ketone or aldehyde. Mechanistic investigations of related reactions have detailed the high energy barriers associated with proton transfers and oxygen atom migration within a nitromethyl group, sometimes requiring assistance from other molecules like water to proceed at reasonable rates. researchgate.net The rearrangement of nitrocarbene itself is a subject of theoretical interest, with potential pathways including intramolecular oxygen transfer from the nitro group to the carbene carbon to form other reactive intermediates.

Theoretical and Computational Studies on Diazo Nitro Methane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has been widely applied to study the electronic structure and reactivity of diazo compounds, including those containing nitro groups. nih.gov

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, can be used to predict thermochemical properties such as the enthalpy of formation (ΔfH°gas) and the Gibbs free energy of reaction (ΔrG°). The nitro group, being electron-withdrawing, significantly influences the electronic properties of the diazo compound. It polarizes the diazo bond, enhancing the electrophilicity of the molecule. This increased electrophilicity enhances its reactivity in [3+2] cycloaddition reactions with electron-rich dienes.

Studies on related nitro-containing compounds, like nitroalkenes, have utilized DFT to analyze their electronic properties. For example, Natural Population Analysis (NPA) can reveal the distribution of atomic charges within the molecule. mdpi.com Furthermore, DFT calculations have been employed to investigate the structural and vibrational properties of molecules like solid nitromethane (B149229) under pressure, providing insights into changes in bond lengths, bond angles, and vibrational frequencies. nih.govnih.gov

The electronic structure of diazo compounds is a key determinant of their reactivity. DFT studies have shown that the interaction between the carbene and diazo fragments contributes to the formation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A more stable HOMO is associated with a higher activation energy for the release of N₂, indicating a stronger interaction between the N₂ and carbene components. nih.gov

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for analyzing the mechanisms of various chemical reactions, including those involving diazo compounds and nitroalkenes. mdpi.comnih.gov This theory posits that the reorganization of molecular electron density along a reaction path is the primary determinant of chemical reactivity. mdpi.com

MEDT has been successfully applied to understand the selectivity and molecular mechanism of pericyclic reactions, such as [2+2] and [3+2] cycloadditions. mdpi.commdpi.com For instance, in the [2+2] cycloaddition reaction between (E)-2-arylnitroethenes and ynamine, MEDT analysis, in conjunction with DFT calculations, revealed a stepwise mechanism involving a pseudoradical intermediate, a novel finding for this type of reaction. mdpi.com

In the context of [3+2] cycloaddition reactions, MEDT helps to classify the reaction based on the electronic structure of the three-atom component (TAC). nih.gov For example, nitrile N-oxides, which have a zwitterionic electronic structure, participate in zw-type (zwitterionic-type) cycloadditions. nih.gov The reactivity in these reactions is driven by favorable nucleophilic/electrophilic interactions between the reactants. nih.gov

Computational Modeling of Activation Barriers and Reaction Pathways

Computational modeling is instrumental in determining the activation barriers and elucidating the reaction pathways of chemical transformations involving diazo(nitro)methane and related species. DFT calculations are frequently used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

For example, in the study of N2 release from diazo compounds, DFT calculations have been used to determine the activation barriers, which were found to range from 26.7 to 35.1 kcal/mol for certain α-diazocarbonyl compounds. nih.gov These calculations can show how substituents affect the activation energy; for instance, electron-donating groups tend to increase the activation barrier, while electron-withdrawing groups lower it. mdpi.com

The influence of solvent on reaction pathways and activation barriers can also be modeled using computational methods like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net Solvation effects can significantly alter the energy landscape of a reaction, sometimes leading to a change in the reaction mechanism. For example, in the methylation of adenine (B156593) by methane (B114726) diazonium ion, the activation barrier was found to decrease dramatically with the explicit inclusion of water molecules in the model, shifting the mechanism from SN1/SN2-like to SN2. researchgate.net

Computational studies have also been used to investigate the reaction pathways of nitro compounds. For instance, in the study of the halo-amino-nitro alkane functional group, computational analysis explored several possible reaction pathways, including concerted nitro-to-nitrite isomerization and stepwise pathways, determining the activation barrier for each. nih.gov

Simulation of Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various reactivity indices that help in understanding and predicting the reactivity of molecules in polar reactions. nih.govmdpi.com These indices are derived from the electronic structure of the molecule and include:

Electronic Chemical Potential (μ): Related to the escaping tendency of an electron from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.com

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. mdpi.commdpi.com

Global Nucleophilicity (N): Measures the ability of a molecule to donate electrons. mdpi.com

These indices can be calculated using the energies of the HOMO and LUMO. mdpi.com

The analysis of CDFT reactivity indices is a powerful tool for predicting the behavior of reactants. For example, by calculating these indices for nitroalkenes and their reaction partners, researchers can predict the polar nature of the reaction and classify the reactants as electrophiles or nucleophiles. nih.gov In the reaction between nitrous oxide and conjugated nitroalkenes, CDFT analysis helped to understand the regioselectivity and the polar, single-step mechanism. mdpi.com

The introduction of electron-withdrawing groups, such as the nitro group, significantly alters the reactivity indices. mdpi.com For instance, in (1E,3E)-1,4-dinitro-1,3-butadiene, the presence of two nitro groups drastically changes the reactivity profile compared to 1,3-butadiene, making it a strong electrophile. mdpi.com These simulations of reactivity indices provide a quantitative basis for understanding the influence of substituents on the reactivity of molecules like this compound.

Interactive Data Table: Calculated Reactivity Indices for Selected Compounds

The following table presents calculated global reactivity indices for some relevant compounds, illustrating the impact of the nitro group on their electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Reference |

| S-trans-1,3-butadiene | -6.23 | 0.61 | -2.81 | 6.84 | 1.04 | 2.89 | mdpi.com |

| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 | -3.91 | -6.11 | 4.40 | 4.24 | 0.81 | mdpi.com |

Spectroscopic Characterization Methodologies in Diazo Nitro Methane Research

Infrared (IR) Spectroscopy for Intermediate Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups within diazo(nitro)methane. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific bonds absorb light at characteristic frequencies, providing a molecular fingerprint.

In the case of this compound, the IR spectrum is distinguished by strong absorption bands corresponding to the diazo and nitro groups. The N=N stretching vibration of the diazo group typically appears around 2100 cm⁻¹. The nitro group (–NO₂) gives rise to two prominent stretching vibrations: an asymmetrical stretch and a symmetrical stretch. For compounds containing a C–NO₂ bond, these are generally observed around 1520 cm⁻¹ and 1322 cm⁻¹, respectively. mdpi.com For comparison, in nitromethane (B149229), an additional band related to the C-N bond is observed at 1560 cm⁻¹. researchgate.net The presence and precise location of these bands in an IR spectrum provide strong evidence for the formation and presence of this compound during a chemical reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H and ¹³C NMR spectra, typically recorded in deuterated solvents like CDCl₃, are used to detect the electronic environments of the diazo and nitro groups. The chemical shifts observed in NMR are highly sensitive to the electron density around the nucleus. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the adjacent carbon and any attached protons. In ¹³C NMR, the carbon atom attached to the diazo group in diazo compounds typically resonates at an unusually high field. acs.org For instance, the ¹³C chemical shifts for the C1 carbon in various diazo compounds range from 23 to 112 ppm. acs.org

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms in the diazo and nitro groups. acs.org This can be particularly useful for distinguishing between the two nitrogen atoms in the diazo group (–N=N–).

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

In the study of this compound, mass spectrometry is crucial for confirming the molecular weight of the compound, which is calculated to be 87.04 g/mol . nih.gov The mass spectrum would show a molecular ion peak corresponding to this mass. For instance, in the analysis of related compounds, HRMS has been used to confirm the elemental composition of deprotonated molecular ions. mdpi.com Furthermore, mass spectrometry can be used to identify fragmentation patterns, which can provide additional structural information. For example, the mass spectrum of nitromethane shows peaks corresponding to CH₃NO₂⁺ (m/z = 61) and NO₂⁺ (m/z = 46). researchgate.net

UV-Visible Absorption Studies for Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

The nitro group is a known chromophore, a part of a molecule responsible for its color. almerja.com In nitromethane, two main absorption bands are observed: a strong π → π* transition around 200 nm and a weaker n → π* transition around 275 nm. almerja.comresearchgate.net The presence of the diazo group in conjugation with the nitro group in this compound is expected to influence these electronic transitions. The electron-withdrawing nitro group can enhance the electrophilicity of the diazo bond, and kinetic studies using UV-Vis spectroscopy can be employed to monitor the progress of reactions involving this compound. For azo dyes, which also contain the N=N bond, absorption bands can be observed in the visible region, for example, between 568–737 nm and 404–475 nm in certain (dialkylamino)thiazole-derived azo dyes. rsc.org

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Diazo(nitro)methane Transformations

The transformation of this compound is heavily reliant on catalysis to control its reactivity and achieve desired outcomes. A significant area of future research lies in the design and application of new catalytic systems that can offer enhanced efficiency, selectivity, and a broader substrate scope.

Metalloporphyrins, particularly those complexed with earth-abundant and low-cost metals like iron and cobalt, are emerging as powerful catalysts for reactions involving diazo compounds. mdpi.com These catalysts have shown great promise in facilitating a variety of transformations, including carbene transfer reactions. mdpi.comresearchgate.net Future work will likely focus on fine-tuning the electronic and steric properties of the porphyrin ligands to achieve higher levels of chemo-, regio-, and enantioselectivity in reactions with this compound. mdpi.comresearchgate.net The development of heterogeneous catalysts, such as nitrogen-doped carbon-supported metal catalysts, is another promising avenue. oup.com These systems offer the advantages of easy separation and recyclability, aligning with the principles of green chemistry. mdpi.com

Furthermore, the exploration of dual catalytic systems, combining a metal catalyst with an organocatalyst, could unlock novel reactivity patterns. mdpi.com For instance, the combination of a chiral Lewis acid and an achiral amine catalyst has been shown to be effective in certain transformations. researchgate.net The development of artificial metalloenzymes and hemoproteins as biocatalysts also presents an exciting frontier for enantioselective transformations of diazo compounds. mdpi.com

Exploration of New Reactivity Patterns and Synthetic Applications

While this compound is known for its participation in reactions like cycloadditions and carbene insertions, there is still a vast unexplored landscape of its chemical behavior. Future research will undoubtedly focus on uncovering new reactivity patterns and expanding its synthetic utility.

One area of interest is the exploration of multicomponent reactions (MCRs) involving this compound. mdpi.com MCRs offer a highly efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials. mdpi.com Developing novel MCRs that incorporate this compound could provide rapid access to diverse libraries of compounds with potential applications in medicinal chemistry and materials science.

The unique electronic properties conferred by the nitro group suggest that this compound could participate in novel cycloaddition reactions. Investigations into its behavior as a 1,3-dipole with a variety of dipolarophiles could lead to the synthesis of novel heterocyclic scaffolds. wikipedia.org Furthermore, the generation of nitro-substituted carbenes from this compound opens up possibilities for new C-H functionalization and cyclopropanation reactions. The development of catalytic systems that can control the stereochemistry of these transformations is a key challenge and a significant area for future work. mdpi.com

Recent studies have also highlighted the potential for diazo compounds to react with heteroaromatics, leading to denitrogenative dismantling and the formation of new classes of diazo compounds. rsc.org Exploring similar reactivity with this compound could yield novel and functionally rich molecules.

Advancements in Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Future advancements in computational methodologies will play a crucial role in guiding the experimental exploration of this compound chemistry.

Density Functional Theory (DFT) calculations are already being used to investigate the mechanisms of reactions involving diazo compounds, including cycloadditions and carbene insertions. sioc-journal.cnresearchgate.net These studies provide valuable insights into the transition state geometries and activation energies, helping to explain observed selectivities. sioc-journal.cn Future work will likely involve the use of more sophisticated computational models to accurately predict the outcomes of reactions involving this compound with a higher degree of confidence.

Computational studies can also aid in the design of new catalysts by modeling the interactions between the catalyst, this compound, and the substrate. This can help in identifying key structural features of the catalyst that are responsible for high efficiency and selectivity. Furthermore, computational screening of potential reaction partners for this compound could accelerate the discovery of new and useful transformations. The ability to predict the thermochemical properties and decomposition pathways of this compound is also critical for its safe handling and application.

Integration of this compound Chemistry with Sustainable Synthetic Approaches

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. Integrating the chemistry of this compound with sustainable synthetic approaches is a key area for future development.

One major aspect of this integration is the development of in-situ generation methods for this compound. beilstein-journals.org Due to its potential hazards, generating this compound as needed in a flow chemistry setup can significantly improve safety by minimizing the amount of the reactive species present at any given time. beilstein-journals.orgwikipedia.org Flow chemistry also offers advantages in terms of precise control over reaction parameters, scalability, and the potential for multistep synthesis in a continuous fashion. beilstein-journals.org

The use of nitromethane (B149229), a potential precursor to this compound, as a "green" propellant highlights its energetic nature and the importance of developing safe and controlled synthetic methodologies. dlr.de The broader application of nitromethane and its derivatives in organic synthesis, including its use as a surrogate for other functional groups, is an active area of research that aligns with the goals of sustainable chemistry. researchgate.netcolab.wscolab.ws

Q & A

Basic Research Questions

Q. What are the established synthesis methods for diazo(nitro)methane, and what safety protocols are critical during its preparation?

- Methodological Answer : this compound is typically synthesized via base-induced decomposition of precursors like nitrosomethylurea or nitrosomethylurethane under controlled conditions. Continuous flow systems are recommended to mitigate risks associated with its volatility and explosivity . Key safety measures include:

- Conducting reactions in fume hoods with blast shields.

- Using cold traps (−78°C) to condense vapors and avoid pressure buildup.

- Quenching residual diazo compounds with acetic acid post-synthesis to prevent accidental decomposition .

Q. Which spectroscopic and thermochemical techniques are essential for characterizing this compound?

- Methodological Answer : A combination of methods is required:

- IR Spectroscopy : Identifies N=N and C–NO₂ stretching vibrations (~2100 cm⁻¹ and ~1520 cm⁻¹, respectively) .

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) detect electronic environments of the diazo and nitro groups .

- Calorimetry : Differential scanning calorimetry (DSC) quantifies decomposition enthalpy (ΔrH°), critical for assessing thermal stability .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodological Answer : Store solutions in anhydrous, aprotic solvents (e.g., acetonitrile) at −20°C in amber vials to prevent photodegradation. Avoid contact with metal surfaces or bases, which accelerate decomposition .

Advanced Research Questions

Q. How does the nitro substituent influence the reactivity of this compound in cycloaddition reactions compared to unsubstituted diazomethane?

- Methodological Answer : The nitro group acts as an electron-withdrawing substituent, polarizing the diazo bond and enhancing electrophilicity. This increases reactivity in [3+2] cycloadditions with electron-rich dienes but reduces stability. Kinetic studies using UV-Vis spectroscopy under inert atmospheres are advised to track reaction progress .

Q. What computational approaches are suitable for modeling the thermochemical behavior of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can predict ΔfH°gas (enthalpy of formation) and ΔrG° (free energy of reaction). Validate results against experimental gas-phase thermochemistry data from NIST Standard Reference Database 69 .

Q. How can researchers resolve contradictions in reported decomposition pathways of this compound?

- Methodological Answer : Systematic replication under controlled conditions (e.g., inert atmosphere, standardized precursors) is critical. Use high-resolution mass spectrometry (HRMS) to identify decomposition byproducts (e.g., nitrous oxide, formaldehyde) and compare with literature. Cross-reference findings with thermodynamic data (e.g., ΔrH° from NIST) to validate mechanisms .

Q. What methodologies enable comparative studies of this compound’s reactivity with other diazo compounds (e.g., diazoacetates)?

- Methodological Answer : Employ competitive reaction assays under identical conditions (solvent, temperature, catalyst). For example, react this compound and diazoacetates with a common substrate (e.g., styrene) and analyze product ratios via GC-MS. Kinetic isotope effects (KIEs) using deuterated analogs can further elucidate mechanistic differences .

Methodological Considerations for Data Integrity

- Handling Data Contradictions : Document experimental parameters rigorously (e.g., solvent purity, reaction scale) and use internal standards (e.g., deuterated analogs) for quantitative analysis .

- Safety-Driven Experimental Design : Prioritize microfluidic or flow chemistry setups to minimize batch-scale hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.